(S)-Lorcaserin Hydrochloride

Catalog No.
S13310395
CAS No.
M.F
C11H15Cl2N
M. Wt
232.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Lorcaserin Hydrochloride

Product Name

(S)-Lorcaserin Hydrochloride

IUPAC Name

(5S)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

InChI

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m1./s1

InChI Key

ITIHHRMYZPNGRC-DDWIOCJRSA-N

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl.Cl

Isomeric SMILES

C[C@@H]1CNCCC2=C1C=C(C=C2)Cl.Cl

The chemical structure of (S)-Lorcaserin Hydrochloride is characterized by its formula C11H14ClNC_{11}H_{14}ClN and a molar mass of approximately 195.69 g/mol. The compound is typically administered orally and has a half-life of about 11 hours, with extensive hepatic metabolism leading to various metabolites that are primarily excreted through urine .

During its metabolism. It is primarily metabolized in the liver via multiple cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4. The major metabolic pathways lead to the formation of several inactive metabolites such as N-hydroxylorcaserin and 7-hydroxylorcaserin . The drug's metabolism is complex and does not rely on a single pathway, which reduces the likelihood of significant drug interactions .

The synthesis of (S)-Lorcaserin Hydrochloride involves several key steps:

  • Starting Material: The synthesis begins with (R)-2-(3-chlorophenyl)propan-1-amine.
  • Acylation: This compound undergoes acylation using chloroacetyl chloride.
  • Reduction: Following acylation, borane reduction is performed to modify the molecular structure.
  • Final Steps: Further reactions may involve aluminum chloride-catalyzed processes to yield the final product .

These steps ensure that the final product is enantiomerically pure and suitable for pharmacological use.

Interaction studies for (S)-Lorcaserin Hydrochloride have highlighted significant risks when used concurrently with other serotonergic drugs, such as selective serotonin reuptake inhibitors and monoamine oxidase inhibitors. These interactions can lead to serotonin syndrome, characterized by symptoms ranging from agitation and hallucinations to severe autonomic instability . Additionally, studies have shown that (S)-Lorcaserin can have mild effects on heart rate and may interact with medications affecting cardiovascular health .

Several compounds share structural or functional similarities with (S)-Lorcaserin Hydrochloride. Below are some notable examples:

Compound NameMechanism of ActionUnique Features
PhentermineAppetite suppressantStimulant; often used short-term for obesity
SibutramineSerotonin-norepinephrine reuptake inhibitorWithdrawn due to cardiovascular risks
TopiramateAnticonvulsant; weight loss adjunctUsed off-label for obesity; affects appetite
Bupropion/NaltrexoneCombination affecting appetite regulationDual-action; targets both dopamine and opioid pathways

(S)-Lorcaserin stands out due to its selective action on the 5-HT2C receptor compared to other compounds that may affect multiple neurotransmitter systems or have broader mechanisms of action . Its unique selectivity was intended to minimize side effects associated with broader serotonin receptor activation.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

231.0581549 g/mol

Monoisotopic Mass

231.0581549 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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